molecular formula C16H13N3O3 B7979261 4-(Benzylamino)-2-oxo-1,2-dihydroquinazoline-5-carboxylic acid

4-(Benzylamino)-2-oxo-1,2-dihydroquinazoline-5-carboxylic acid

Cat. No.: B7979261
M. Wt: 295.29 g/mol
InChI Key: SGXQIIPZQMODJU-UHFFFAOYSA-N
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Description

4-(Benzylamino)-2-oxo-1,2-dihydroquinazoline-5-carboxylic acid is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-2-oxo-1,2-dihydroquinazoline-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminobenzamide, which undergoes cyclization with formic acid to form the quinazoline core. The introduction of the benzylamino group is achieved through a nucleophilic substitution reaction using benzylamine. The final step involves the oxidation of the intermediate to introduce the oxo group and the carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-2-oxo-1,2-dihydroquinazoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like benzylamine or other amines are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxo groups, while reduction can produce hydroxylated quinazolines.

Scientific Research Applications

4-(Benzylamino)-2-oxo-1,2-dihydroquinazoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-2-oxo-1,2-dihydroquinazoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The oxo and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, lacking the benzylamino and carboxylic acid groups.

    4-Aminoquinazoline: Similar structure but with an amino group instead of the benzylamino group.

    2-Oxoquinazoline: Lacks the benzylamino and carboxylic acid groups but retains the oxo group.

Uniqueness

4-(Benzylamino)-2-oxo-1,2-dihydroquinazoline-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylamino group enhances its potential for interactions with biological targets, while the oxo and carboxylic acid groups provide additional sites for chemical modification and functionalization.

Properties

IUPAC Name

4-(benzylamino)-2-oxo-1H-quinazoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-15(21)11-7-4-8-12-13(11)14(19-16(22)18-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXQIIPZQMODJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=O)NC3=CC=CC(=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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